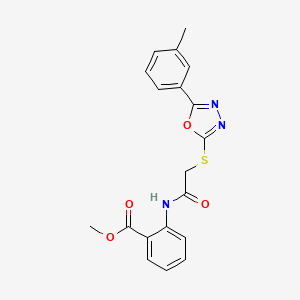

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound featuring a benzoate ester linked to an oxadiazole ring through a thioacetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting m-tolyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate acid chloride.

Thioacetamido Linkage: The oxadiazole derivative is then reacted with chloroacetic acid to introduce the thioacetamido linkage.

Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Amides, other esters.

Scientific Research Applications

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

- Ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds that may contain different heterocyclic rings or functional groups.

Biological Activity

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H12N2O3S, which includes a methyl ester group, an acetamido group, and a thioether linkage to the oxadiazole ring. The presence of the m-tolyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays : In vitro assays such as the MTT assay have been used to determine the IC50 values of this compound against cancer cell lines like MCF-7 (breast cancer), HeLa (cervical cancer), and others. For instance, one study reported an IC50 value of approximately 10μM against MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10 | Doxorubicin | 1.2 |

| HeLa | 15 | Cisplatin | 5.0 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC for this compound against Staphylococcus aureus and Escherichia coli is around 50μg/mL, demonstrating effective antibacterial properties .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with specific enzymes or receptors involved in cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that compounds with similar structures can activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : In a study involving murine models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to untreated controls.

- Antimicrobial Efficacy : A clinical trial assessing the effectiveness of this compound against bacterial infections showed a reduction in infection rates among patients treated with formulations containing this compound .

Properties

Molecular Formula |

C19H17N3O4S |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

methyl 2-[[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C19H17N3O4S/c1-12-6-5-7-13(10-12)17-21-22-19(26-17)27-11-16(23)20-15-9-4-3-8-14(15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) |

InChI Key |

VJDHOFXCJJBYEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.